Pentaerythritol

Description

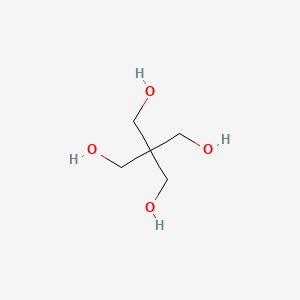

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZMFSXDPGVJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4, C(CH2OH)4 | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | pentaerythritol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pentaerythritol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54640-10-7 | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54640-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026943 | |

| Record name | Pentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]; [NIOSH], COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER., Colorless to white, crystalline, odorless powder., Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.] | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), Sublimes, BP: 276 °C at 30 mm Hg, at 4kPa: 276 °C | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

About 240 °C (open cup), 240 °C o.c. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

6 % at 59 °F (NIOSH, 2023), Insoluble in ethyl ether, benzene, Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride, 1 gram dissolves in 18 mL water at 15 °C, Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether, In water, 72,300 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5, (59 °F): 6% | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.39 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.399 at 25 °C/4 °C, Relative density (water = 1): 1.4, 1.38 | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.7 | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8e-08 mmHg (NIOSH, 2023), Vapor pressure, Pa at 20 °C: 0.013, 0.00000008 mmHg | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Ditetragonal crystals from dilute hydrochloric acid, White, crystalline powder, Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol]. | |

CAS No. |

115-77-5 | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerithrityl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU420W1S6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Diacylglycerol-LD-PE-pool | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RZ25FE90.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

502 °F (USCG, 1999), 258 °C, 260 °C, 500 °F (sublimes), 500 °F (Sublimes) | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Discovery and Enduring Legacy of Pentaerythritol: A Technical Guide

This in-depth technical guide explores the discovery and rich history of pentaerythritol, a seemingly simple polyol that has become a cornerstone of modern organic chemistry. From its serendipitous discovery in the late 19th century to its indispensable role in a vast array of applications, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecule. We will delve into the original synthesis, the elucidation of its reaction mechanism, the evolution of its industrial production, and the analytical techniques that have shaped our understanding of this remarkable compound.

A Serendipitous Discovery in the Age of Structural Theory

This compound, with its highly symmetrical neopentane core and four primary hydroxyl groups, was first synthesized in 1891 by the German chemist Bernhard Tollens and his student, P. Wigand.[1] Tollens, a prominent figure in carbohydrate chemistry, was not intentionally seeking to create a tetrafunctional alcohol.[2][3] His research was likely driven by the burgeoning field of structural organic chemistry, a period of intense investigation into the spatial arrangement of atoms within molecules.

The late 19th century was a transformative era for organic chemistry. The validation of the theory of chemical structure, proposed by August Kekulé, Archibald Scott Couper, and Aleksandr Butlerov, had provided chemists with a framework to understand and predict the connectivity of atoms. Key reactions, such as the aldol condensation (discovered by Charles-Adolphe Wurtz in 1872) and the Cannizzaro reaction (discovered by Stanislao Cannizzaro in 1853), were being explored for their synthetic potential.[4][5][6] It was within this context of burgeoning synthetic capability that the synthesis of this compound was achieved.

The initial synthesis was accomplished through a base-catalyzed reaction between acetaldehyde and an excess of formaldehyde.[1][7] This seemingly straightforward reaction yielded a highly crystalline, water-soluble substance with a remarkably high melting point for its molecular weight, hinting at a highly ordered and symmetrical structure.

Unraveling the Synthesis: A Tale of Two Reactions

The formation of this compound is a classic example of a tandem reaction sequence, where two distinct and well-established named reactions—the aldol addition and the Cannizzaro reaction—occur in a single pot.[7][8][9] The overall reaction involves one mole of acetaldehyde reacting with four moles of formaldehyde in the presence of a base, typically a hydroxide of an alkali or alkaline earth metal, such as calcium hydroxide or sodium hydroxide.[7][10]

The Stepwise Aldol Additions: Building the Core

The synthesis commences with a series of three sequential aldol additions. Acetaldehyde, possessing three acidic α-hydrogens, is the key initiator of this process. In the presence of a base, an α-hydrogen is abstracted to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of a formaldehyde molecule. This process is repeated two more times, with each addition of formaldehyde replacing an α-hydrogen on the original acetaldehyde molecule with a hydroxymethyl group (-CH₂OH).[7][8]

The product of these three successive aldol additions is an aldehyde known as pentaerythrose or trimethylol acetaldehyde.[8][11] A critical feature of pentaerythrose is the absence of any remaining α-hydrogens, a prerequisite for the subsequent reaction.

The Crossed Cannizzaro Reaction: The Final Transformation

With an excess of formaldehyde still present in the reaction mixture, the stage is set for the final step: a crossed Cannizzaro reaction.[7][8] The Cannizzaro reaction is a disproportionation reaction that occurs between two aldehyde molecules that lack α-hydrogens in the presence of a strong base.[4][6] In this "crossed" version, two different aldehydes are involved: pentaerythrose and formaldehyde.

In this redox reaction, formaldehyde acts as the reducing agent and is oxidized to formic acid (which is immediately neutralized by the base to form formate), while pentaerythrose is reduced to the final product, this compound.[7][8]

The diagram below illustrates the key steps in the synthesis of this compound.

Caption: The synthetic pathway to this compound via sequential aldol additions and a final crossed Cannizzaro reaction.

From Laboratory Curiosity to Industrial Workhorse: The Evolution of Production

The unique properties of this compound, particularly its thermal stability and the presence of four primary hydroxyl groups, quickly spurred interest in its potential applications. This demand drove the development of industrial-scale manufacturing processes.

Early Industrial Processes and Purification Challenges

Early commercial production of this compound relied on the batch-wise Tollens condensation using calcium hydroxide as the base.[12] While effective, this process presented several challenges. The reaction mixture was a complex soup containing not only this compound and calcium formate but also byproducts such as dithis compound, trithis compound, and various sugar-like condensation products of formaldehyde (formose).[10][13]

The separation and purification of this compound from this mixture were arduous. Early methods involved precipitation of calcium salts, followed by vacuum evaporation and extraction with alcohol to remove resinous materials.[14] The resulting crude this compound required multiple recrystallizations from water to achieve acceptable purity.[14] The presence of dithis compound, an ether-linked dimer of this compound, was a persistent issue as it could not be easily removed by simple recrystallization from water.[15]

Process Improvements and the Shift to Continuous Production

Over time, significant improvements were made to the industrial production of this compound. A key development was the shift from calcium hydroxide to sodium hydroxide as the base catalyst.[16] This change simplified the process by eliminating the need to handle and dispose of solid calcium salts.[14]

The advent of continuous production processes further enhanced efficiency and product consistency.[17] Modern industrial plants employ sophisticated reactor designs and control systems to optimize reaction conditions, minimize byproduct formation, and streamline the purification process.[18] Purification techniques have also evolved, with methods such as fractional crystallization and the use of selective solvents and adsorbents to achieve high-purity this compound (typically >98%).[19]

| Era | Key Process Characteristics | Catalyst | Byproducts of Concern | Purification Methods |

| Late 19th - Early 20th Century | Batch process, long reaction times, high dilution. | Calcium Hydroxide | Dithis compound, formose sugars, resinous materials. | Precipitation of calcium salts, alcohol extraction, multiple recrystallizations from water.[14][15] |

| Mid-20th Century | Improved batch processes, higher concentrations. | Calcium Hydroxide, Sodium Hydroxide | Dithis compound, trithis compound. | Fractional crystallization, selective solvent extraction.[20][21] |

| Late 20th Century - Present | Continuous production processes, optimized reaction conditions. | Sodium Hydroxide | Minimized levels of dithis compound and other higher polyols. | Advanced crystallization techniques, adsorption methods.[16][17][19] |

Table 1: Evolution of Industrial this compound Production

Characterization and Analysis: A Historical Perspective

The analytical techniques used to characterize this compound and its derivatives have evolved in parallel with the advancements in chemical instrumentation.

Classical and Early Instrumental Methods

In the early days, the characterization of this compound relied on classical methods such as melting point determination, elemental analysis, and gravimetric analysis. The sharp melting point of pure this compound (around 260°C) was a key indicator of its purity.[15] The formation of derivatives, such as the tetraacetate or tetranitrate, followed by analysis of their properties, was also a common practice.[22]

Modern Analytical Techniques

The advent of modern analytical instrumentation has revolutionized the quality control and research of this compound.

-

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are now routinely used for the quantitative analysis of this compound and its byproducts.[23][24] Derivatization is often employed in GC to increase the volatility of the polyols.[23][25]

-

Spectroscopic Methods: Mass spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), provides detailed structural information and allows for the identification of trace impurities.[26][27] Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound and its derivatives.

| Analytical Technique | Application in this compound Analysis | Historical Context | Modern Usage |

| Melting Point | Purity assessment. | Primary method in the late 19th and early 20th centuries. | Still used as a basic quality control parameter. |

| Elemental Analysis | Determination of empirical formula. | Crucial for the initial structural elucidation. | Used for the characterization of new derivatives. |

| Wet Chemical Methods | Quantification of hydroxyl groups. | Titration-based methods were common. | Largely replaced by instrumental techniques. |

| Gas Chromatography (GC) | Separation and quantification of this compound and its byproducts. | Became prevalent in the mid-20th century. | Widely used in quality control, often with derivatization.[23][25] |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound and its derivatives. | Developed in the latter half of the 20th century. | A standard method for purity analysis and quality control.[24][27] |

| Mass Spectrometry (MS) | Identification of impurities and structural elucidation of derivatives. | Became a powerful analytical tool in the mid-20th century. | Routinely used, especially in combination with chromatography (GC-MS, LC-MS).[26] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis. | Became a cornerstone of organic chemistry in the mid to late 20th century. | Essential for the structural characterization of this compound-based molecules. |

Table 2: Historical and Modern Analytical Techniques for this compound

The Enduring Legacy: A Versatile Building Block

The unique molecular architecture of this compound, with its four primary hydroxyl groups extending from a compact, thermally stable core, has made it an exceptionally versatile building block in organic synthesis.[1]

Explosives and Propellants

One of the earliest and most significant applications of this compound was as a precursor to this compound tetranitrate (PETN), a powerful and relatively stable explosive.[1][28] The synthesis of PETN involves the nitration of this compound. PETN has been widely used in both military and civilian applications.[28]

Polymers and Resins

This compound is a key component in the production of alkyd resins, which are widely used in paints, varnishes, and coatings.[29] The four hydroxyl groups allow for the formation of highly cross-linked polymer networks, imparting durability, hardness, and gloss to the final product. It is also used in the synthesis of polyurethanes, plasticizers, and synthetic lubricants.[29][30]

Emerging Applications in Drug Development and Materials Science

The highly symmetrical and multifunctional nature of this compound has made it an attractive scaffold for the synthesis of dendrimers and other complex macromolecules with potential applications in drug delivery and materials science.[31] Its derivatives are also being explored for their potential as excipients in pharmaceutical formulations to enhance drug solubility and permeability.[32] Furthermore, this compound and its derivatives find use in the food and cosmetics industries.[30][33]

Conclusion

From its unexpected synthesis in a 19th-century German laboratory to its current status as a globally produced commodity chemical, the story of this compound is a testament to the power of fundamental research and the enduring utility of well-defined molecular architecture. Its journey from a laboratory curiosity to an industrial mainstay underscores the profound impact that a single, elegant molecule can have across a multitude of scientific and technological domains. The ongoing exploration of its derivatives in advanced materials and pharmaceuticals ensures that the legacy of this compound will continue to unfold for decades to come.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Bernhard Tollens - Wikipedia [en.wikipedia.org]

- 3. Bernhard Tollens and his influence on research into carbohydrates in Russia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 7. Sciencemadness Discussion Board - this compound - HOW does it work - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. benchchem.com [benchchem.com]

- 9. differencebetween.com [differencebetween.com]

- 10. US5741956A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. This compound | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dithis compound - Wikipedia [en.wikipedia.org]

- 13. CN100526276C - Process of preparing dithis compound and/or trithis compound - Google Patents [patents.google.com]

- 14. US2223421A - Process for purifying this compound - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Experienced supplier of UF MUF Resin Glue Plant [aldehydeepc.com]

- 17. cdn.intratec.us [cdn.intratec.us]

- 18. Feasibility Studies: this compound Manufacturing | PDF [slideshare.net]

- 19. This compound – Production process | Alder s.p.a. [alder.it]

- 20. What is the evolution history of the production process of this compound? - Knowledge - Zibo Anquan Chemical Co., Ltd [m.zbaqchem.com]

- 21. US2719867A - Purification of this compound - Google Patents [patents.google.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. STUDY OF GC ANALYSIS OF this compound AND DIthis compound [mat-test.com]

- 24. RU2549918C1 - Method of determining this compound concentration in aqueous solutions - Google Patents [patents.google.com]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. Quantification of this compound tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound derivatives are a group of compounds derived from this compound - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 29. gantrade.com [gantrade.com]

- 30. What is the application of this compound in various industries? - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 31. researchgate.net [researchgate.net]

- 32. Development and Characterization of this compound-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 33. News - this compound: The Choice for Diverse Applications and Excellent Quality [zhonganindustry.com]

A Guide to the Spectroscopic Characterization of Pentaerythritol and Its Derivatives

Introduction: The Central Role of Pentaerythritol in Polymer and Materials Science

This compound (PE), a seemingly simple polyol with a neopentane backbone, is a cornerstone in the synthesis of a vast array of commercially significant materials. Its four primary hydroxyl groups serve as versatile handles for chemical modification, leading to derivatives that are fundamental components in alkyd resins, plasticizers, synthetic lubricants, and high-performance polymers. The precise molecular structure and purity of this compound and its derivatives are paramount to the end-product's performance and stability.

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound and its derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights for researchers, quality control specialists, and drug development professionals. The protocols and data presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.

The Molecular Architecture of this compound

A foundational understanding of the this compound molecule is crucial for interpreting its spectroscopic data. The central quaternary carbon atom (C5) is bonded to four methylene groups (-CH₂-), each of which is terminated by a primary hydroxyl group (-OH). This highly symmetrical, compact structure dictates its physical properties and spectroscopic behavior.

Caption: Molecular structure of this compound (2,2-bis(hydroxymethyl)propane-1,3-diol).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural characterization of this compound and its derivatives. It provides precise information about the carbon skeleton and the chemical environment of protons within the molecule.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of pure this compound is remarkably simple due to its high degree of symmetry. All eight methylene protons (-CH₂-) are chemically equivalent, as are the four hydroxyl protons (-OH). This results in two distinct signals. The choice of solvent is critical here. Using a deuterated protic solvent like deuterium oxide (D₂O) is a common and logical choice. The acidic deuterons in D₂O will readily exchange with the hydroxyl protons of this compound, causing the -OH signal to disappear from the spectrum.[1] This simplifies the spectrum to a single peak for the methylene protons, making integration and purity assessment straightforward. In aprotic solvents like DMSO-d₆, the hydroxyl protons will be visible, typically as a broad singlet that can shift depending on concentration and temperature due to hydrogen bonding.

Expected Spectral Features of this compound:

-

Methylene Protons (-CH₂-): A sharp singlet typically appearing around 3-4 ppm.[2] The integration of this peak corresponds to 8 protons.

-

Hydroxyl Protons (-OH): A broad singlet whose chemical shift is variable. In D₂O, this peak is absent due to H/D exchange.[2]

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides a clear fingerprint of the carbon backbone. For this compound, its symmetry again leads to a simple spectrum with only two signals, confirming the presence of two distinct carbon environments. This technique is invaluable for verifying the carbon skeleton and detecting impurities that might alter the symmetry of the molecule.[2]

Expected Spectral Features of this compound:

-

Methylene Carbons (-CH₂-): A signal for the four equivalent methylene carbons.

-

Quaternary Carbon (C): A distinct signal for the central quaternary carbon, typically at a higher field (lower ppm value) compared to the methylene carbons.[2]

Spectroscopic Data of Key Derivatives

The derivatization of the hydroxyl groups dramatically alters the NMR spectra, providing clear evidence of successful chemical modification.

| Compound | Nucleus | Key Chemical Shifts (δ, ppm) | Reference(s) |

| This compound | ¹H | ~3.4 (s, 8H, -CH₂-); -OH signal is solvent-dependent or absent in D₂O. | [3] |

| ¹³C | Two distinct peaks for the quaternary carbon and the four equivalent methylene carbons. | [2] | |

| This compound Tetraacetate | ¹H | ~4.0 (s, 8H, -CH₂-); ~2.0 (s, 12H, -C(O)CH₃). | N/A |

| ¹³C | Signals for -CH₂-, quaternary C, -C=O, and -CH₃. | N/A | |

| This compound Tetraacrylate | ¹H | ~6.4 (d), ~6.1 (dd), ~5.9 (d) (vinyl protons); ~4.2 (s, 8H, -CH₂-). | [4] |

| ¹³C | Signals for -CH₂-, quaternary C, -C=O, and vinyl carbons (~128-131 ppm). | [5] | |

| This compound Tetranitrate (PETN) | ¹H | A sharp singlet for the eight equivalent methylene protons, typically observed in Acetonitrile-D3. | [6] |

| ¹³C | Two signals corresponding to the central quaternary carbon and the four methylene carbons. | [7] | |

| Dithis compound | ¹H | Multiple signals for the non-equivalent -CH₂- groups due to the ether linkage. | [1] |

| ¹³C | More complex spectrum than this compound, reflecting the reduced symmetry. | [1] |

Experimental Protocol: ¹H NMR of this compound

Trustworthiness: This protocol is a self-validating system. The expected simplicity of the spectrum (a single sharp singlet in D₂O) and the correct integration provide immediate confirmation of both sample purity and successful analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O) in a clean, dry NMR tube.[8]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a sharp, symmetrical peak shape for the residual HDO signal.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual HDO peak to its known value (typically ~4.79 ppm at 25°C).

-

Integrate the signals to determine the relative proton ratios.

-

Caption: Standard workflow for ¹H NMR analysis of this compound.

Vibrational Spectroscopy (FTIR & Raman): Probing Functional Groups

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. They are exceptionally useful for identifying functional groups and confirming structural transformations.

FTIR Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful tool for analyzing the functional groups present in a molecule. For this compound, the most prominent feature is the strong, broad absorption band of the hydroxyl (-OH) groups, a direct consequence of intermolecular hydrogen bonding.[2] The C-H and C-O stretching vibrations are also clearly identifiable. When this compound is derivatized, such as in the formation of esters (e.g., this compound tetraacrylate), the disappearance of the broad -OH band and the appearance of a strong carbonyl (C=O) stretching band provide unequivocal evidence of the reaction's success.

Expected Spectral Features of this compound:

-

-OH Stretch: A very broad and strong band in the 3200-3600 cm⁻¹ region.[2]

-

C-H Stretch: Sharp bands in the 2800-3000 cm⁻¹ region corresponding to the methylene groups.[2]

-

C-O Stretch: Strong bands in the fingerprint region, typically around 1000-1200 cm⁻¹.[2]

Raman Spectroscopy

Expertise & Experience: Raman spectroscopy is complementary to FTIR. While FTIR is sensitive to polar bonds like -OH and C=O, Raman is more sensitive to non-polar, symmetric bonds. This makes it particularly useful for analyzing the C-C backbone of the neopentane structure. For derivatives like PETN, Raman is also effective at identifying the symmetric stretching of the -NO₂ groups.[9]

Spectroscopic Data of Key Derivatives

| Compound | Technique | Key Vibrational Bands (cm⁻¹) | Reference(s) |

| This compound | FTIR | 3200-3600 (broad, strong, O-H stretch); 2800-3000 (C-H stretch); ~1050 (C-O stretch). | [2][10] |

| This compound Tetraacrylate | FTIR | Absence of broad O-H band; ~1720 (strong, C=O stretch); ~1635 (C=C stretch); 2800-3000 (C-H stretch). | [6][11] |

| This compound Tetranitrate (PETN) | FTIR | Absence of broad O-H band; ~1640-1660 (asymmetric NO₂ stretch); ~1270-1285 (symmetric NO₂ stretch). | [2] |

Experimental Protocol: ATR-FTIR of a Solid Sample

Trustworthiness: Attenuated Total Reflectance (ATR) is a highly reproducible technique that requires minimal sample preparation, reducing the potential for user error associated with methods like KBr pellet pressing.[12][13]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe the surface with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if comparing the spectrum to a library of transmission spectra.

-

Label the significant peaks corresponding to the key functional groups.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for confirming molecular weight and deducing structural information through fragmentation patterns.

Expertise & Experience: Due to the low volatility of this compound and many of its derivatives, direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. The high temperatures of the GC inlet can cause thermal degradation rather than volatilization.[14] Therefore, a critical experimental choice is to perform a derivatization step, typically silylation, to convert the polar -OH groups into more volatile trimethylsilyl (TMS) ethers.[15][16] This allows the molecule to traverse the GC column intact. For larger derivatives like alkyd resins or lubricant esters, softer ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with Liquid Chromatography (LC-MS), are required.[17][18]

Fragmentation Patterns

-

This compound (after derivatization): The fragmentation will be dominated by the loss of TMS groups and cleavage of the C-C bonds of the neopentane core.

-

This compound Tetranitrate (PETN): In negative ion mode, PETN is often detected as adducts with nitrate ([M+NO₃]⁻).[14] Fragmentation typically involves the sequential loss of nitro (-NO₂) groups, leading to the detection of partially nitrated species like this compound trinitrate (PETriN) and dinitrate (PEDiN).[19][20] This is a key diagnostic feature in forensic and quality control analysis.

Experimental Protocol: GC-MS of this compound via Derivatization

Trustworthiness: This protocol's reliability hinges on the complete conversion of the analyte to its derivatized form, which can be verified by the absence of underivatized starting material in the chromatogram.

-

Sample Preparation (Derivatization):

-

Place a small, accurately weighed amount of the this compound sample (e.g., 1 mg) into a reaction vial.

-

Add a suitable solvent (e.g., pyridine) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that ramps from a low temperature (e.g., 100°C) to a high temperature (e.g., 280°C) to elute the derivatized compound.

-

MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 50-600.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the derivatized this compound.

-

Analyze the mass spectrum of this peak, identifying the molecular ion (if present) and the key fragment ions.

-

Compare the obtained spectrum with a reference library for confirmation.

-

Caption: Workflow for GC-MS analysis of this compound via silylation.

Conclusion: An Integrated Spectroscopic Approach

No single spectroscopic technique tells the whole story. A robust characterization of this compound and its derivatives relies on an integrated approach. NMR provides the definitive molecular structure, FTIR offers rapid functional group identification and reaction monitoring, while Mass Spectrometry confirms molecular weight and provides structural clues through fragmentation. By understanding the principles behind each technique and the rationale for specific experimental protocols, researchers and scientists can confidently determine the identity, purity, and structure of these vital chemical compounds.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. opastpublishers.com [opastpublishers.com]

- 3. This compound Tetranitrate | C5H8N4O12 | CID 6518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Dithis compound | 126-58-9 [chemicalbook.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. repository.si.edu [repository.si.edu]

- 15. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Industrial alkyd resins: characterization of this compound and phthalic acid esters using integrated mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Direct Analysis in Real Time Mass Spectrometry of Potential By-Products from Homemade Nitrate Ester Explosive Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Pentaerythritol: A Symmetrical Scaffold for Advanced Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Pentaerythritol [C(CH₂OH)₄], a seemingly simple polyol, stands as a cornerstone in synthetic chemistry due to its unique structural attributes.[1][2][3] Its neopentane core, adorned with four primary hydroxyl groups, imparts exceptional thermal stability and a high degree of symmetry, making it an invaluable and versatile building block.[4][5] This guide delves into the multifaceted applications of this compound, moving beyond rudimentary descriptions to explore the causal relationships between its structure and function in advanced organic synthesis. We will examine its pivotal role in creating crosslinked polymers, high-performance lubricants, energetic materials, and complex molecular architectures such as dendrimers, providing field-proven insights and detailed protocols for the modern researcher.

The Architectural Advantage: Understanding this compound's Core

First synthesized in 1891, this compound's utility stems directly from its molecular architecture.[4][6][7] The central quaternary carbon atom creates a sterically hindered yet perfectly symmetrical scaffold. The four primary hydroxyl (-OH) groups are sterically accessible and exhibit equivalent reactivity, which is a critical feature for predictable, high-yield transformations.[5][8]

The neopentane backbone is a key contributor to the exceptional thermal and chemical stability of its derivatives. Lacking β-hydrogens, molecules built from this core are incapable of undergoing common thermal elimination pathways, a property that is highly sought after in materials science, particularly for high-temperature applications like synthetic lubricants.[9]

Caption: Core structure of this compound (C₅H₁₂O₄).

Physical and Chemical Properties

A foundational understanding of this compound's properties is essential for its effective application in synthesis.

| Property | Value | Significance in Synthesis |

| Molar Mass | 136.15 g·mol⁻¹ | Foundational for stoichiometric calculations.[1] |

| Appearance | White crystalline solid | Ease of handling and purification.[1][10][11] |

| Melting Point | 260.5 °C | High melting point indicates strong intermolecular hydrogen bonding and thermal stability.[1] |

| Boiling Point | 276 °C (at 30 mmHg) | Allows for reactions at elevated temperatures without degradation.[1] |

| Solubility | Soluble in water, glycerol, ethylene glycol; Insoluble in non-polar solvents like benzene, ether.[10][12] | Dictates choice of reaction medium; solubility in polar solvents facilitates reactions of the hydroxyl groups. |

| Structure | Tetra-functional polyol | Enables its role as a crosslinker and a core for multi-substituted molecules.[4][5] |

Application in Polymer Science: The Crosslinking Workhorse

This compound's tetrafunctionality makes it a premier crosslinking agent, essential for converting linear polymer chains into robust, three-dimensional networks. This structural modification is fundamental to enhancing the mechanical strength, chemical resistance, and thermal stability of various plastics and resins.[5][13]

Alkyd Resins and Coatings

In the coatings industry, this compound is a key ingredient in the synthesis of alkyd resins.[1][8][9] During the esterification process with dicarboxylic acids (like phthalic anhydride) and fatty acids, this compound's four hydroxyl groups allow for the formation of highly branched and complex polyester networks.

Causality: The choice of this compound over a diol like ethylene glycol or a triol like glycerol is a deliberate one to increase the degree of crosslinking. This dense network structure is directly responsible for improving the performance characteristics of the final coating, such as hardness, gloss retention, and durability.[8][9]

Caption: Workflow for Alkyd Resin Synthesis.

Polyurethanes and PVC Stabilizers

This compound also serves as a chain extender and crosslinker in polyurethane synthesis.[13] Its esters are widely used as effective plasticizers and heat stabilizers for polyvinyl chloride (PVC).[1][8][13] this compound esters, such as this compound tetrabenzoate (PETB), integrate into the PVC matrix, increasing flexibility and providing long-term resistance to thermal degradation.[13]

High-Performance Synthetic Lubricants

The demand for lubricants that can perform under extreme temperatures, such as in aviation gas turbines, led to the development of synthetic polyol esters (POEs).[14][15] this compound is a foundational raw material for these high-performance fluids.[9]

Mechanism of Action: By reacting this compound with a mixture of carboxylic acids (e.g., C₅-C₁₀ acids), a thermally stable ester is formed.[14][15] The absence of β-hydrogens in the this compound core prevents the low-energy β-elimination pathway for decomposition. Furthermore, the ester linkages are sterically shielded by the bulky central structure, protecting them from hydrolysis. These structural features result in lubricants with high flash points, excellent low-temperature fluidity, and superior oxidative stability.[1][15][16]

Protocol: Synthesis of a this compound-Based Polyol Ester

This protocol describes a representative esterification for producing a synthetic lubricant base stock.

Objective: To synthesize this compound tetraheptanoate.

Materials:

-

This compound (1.0 mole)

-

Heptanoic acid (4.4 moles, 10% excess)

-

Toluene (as azeotropic solvent)

-

p-Toluenesulfonic acid (catalyst, 0.1% by weight)

-

5% Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Charging: Add this compound, heptanoic acid, and toluene to the flask.

-

Catalysis: Add the p-toluenesulfonic acid catalyst.

-

Reaction: Heat the mixture to reflux under a gentle flow of nitrogen. Water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction until the theoretical amount of water is collected (4.0 moles).

-

Neutralization: Cool the reaction mixture. Wash with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water until the aqueous layer is neutral.

-

Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Remove the toluene and any excess heptanoic acid under reduced pressure using a rotary evaporator to yield the final polyol ester product.

Self-Validation: The progress of the reaction is quantitatively monitored by the volume of water collected. The purity of the final product can be confirmed by FT-IR (disappearance of the broad -OH peak from this compound, appearance of a strong C=O ester peak at ~1740 cm⁻¹) and NMR spectroscopy.

Energetic Materials: The Synthesis of PETN

This compound is the direct precursor to this compound tetranitrate (PETN), a powerful and relatively stable secondary explosive.[1][5][7][17] PETN is also used medically as a vasodilator.[1][5] The synthesis involves the esterification of the four hydroxyl groups using a strong nitrating agent.

Reaction Chemistry: The reaction is an acid-catalyzed nitration, where each hydroxyl group is converted into a nitrate ester (-ONO₂). This transformation dramatically increases the oxygen content of the molecule, turning it into a potent energetic material.[12] The stability of PETN is, in part, attributed to the stable neopentane core. The quality and purity of the starting this compound are critical, as impurities can adversely affect the stability of the final product.[18]

Caption: Reaction scheme for the synthesis of PETN.

Advanced Scaffolding: Dendrimers and Medicinal Chemistry